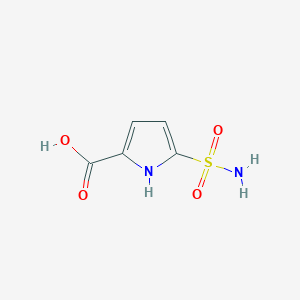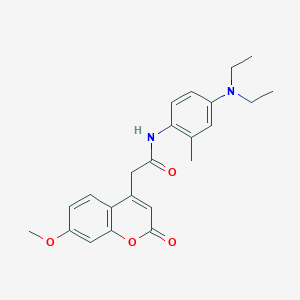
N-(4-(diethylamino)-2-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(diethylamino)-2-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide, also known as DMAC, is a compound that has been widely studied for its potential use in scientific research.
Applications De Recherche Scientifique
Antibacterial Properties
N-(4-(Diethylamino)-2-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide, as part of the 4-hydroxy-chromen-2-one family, has shown significant antibacterial properties. Research indicates that synthesized compounds within this group exhibit high levels of bacteriostatic and bactericidal activity against various bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus. These findings are crucial for developing new antibacterial agents (Behrami & Dobroshi, 2019).
Antimicrobial Activity
Compounds related to this compound have been synthesized and tested for their antimicrobial activities. Studies involving thiazole substituted coumarins, which share structural similarities, demonstrated significant antibacterial and antifungal properties. These synthesized compounds offer a promising avenue for new antimicrobial treatments (Parameshwarappa et al., 2009).
Antibacterial and Antioxidant Activities
Another area of research involves the synthesis of new thiazolidinones containing coumarin moieties, which are structurally related to this compound. These compounds have been evaluated for their antibacterial and antioxidant activities. The studies show that these new compounds are more active against bacteria such as E. coli, S. aureus, and B. subtilis compared to standard references (Hamdi et al., 2012).
Anion Coordination
Research on the spatial orientation of amide derivatives, similar in structure to this compound, has shown applications in anion coordination. For example, the structure and properties of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, a stretched amide, reveal insights into molecular interactions and channel-like structures, offering potential in materials science and chemistry (Kalita & Baruah, 2010).
Propriétés
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(7-methoxy-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-25(6-2)17-7-10-20(15(3)11-17)24-22(26)12-16-13-23(27)29-21-14-18(28-4)8-9-19(16)21/h7-11,13-14H,5-6,12H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQFMCHTPTWJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-((3-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2752093.png)
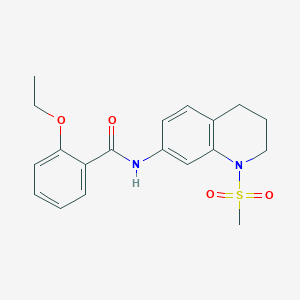
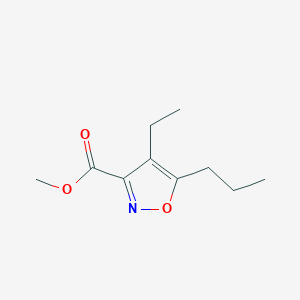
![1-[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2752099.png)
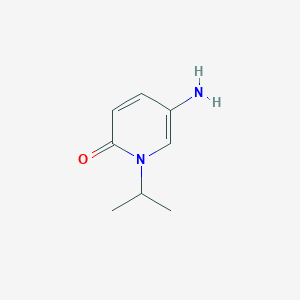


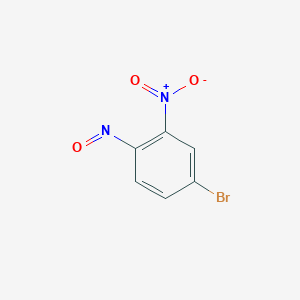
![N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2752106.png)
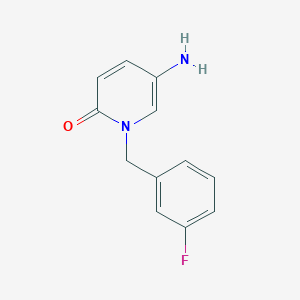
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2752109.png)
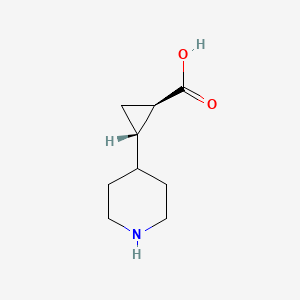
![(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2752112.png)
